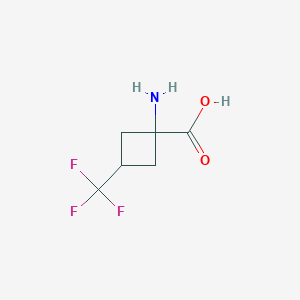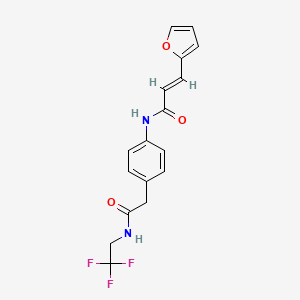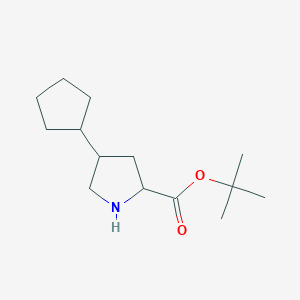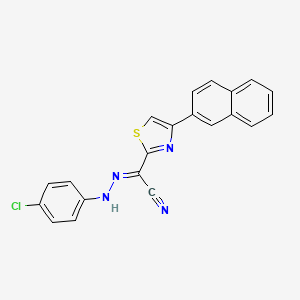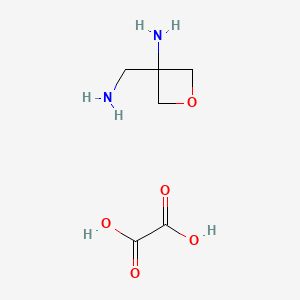
N-(4-(diethylamino)phenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(diethylamino)phenyl)-3,4-dimethoxybenzamide, also known as DAPH, is a chemical compound that has been widely used in scientific research for its unique properties. DAPH is a small molecule that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
Metalations in Arylselenobenzamide Derivatives
The study of arylselenobenzamide derivatives, such as N, N-diethyl 4-(N', N'-dimethylamino)-2-phenylselenobenzamide and its analogs, reveals their application in the synthesis of selenoxanthones through directed metalations. These reactions highlight the compound's utility in organic synthesis, particularly in enhancing the directing ability of carbonyl oxygen to metalate arylseleno groups, which can be crucial for the development of novel organoselenium compounds with potential applications in catalysis and materials science (Brennan, Donnelly, & Detty, 2003).
Synthesis of Aminoethylamine Derivatives
A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities, showcasing the compound's role in medicinal chemistry for the development of new therapeutic agents. The study indicates the compound's versatility in chemical synthesis for generating pharmacologically active derivatives with specific biological activities (Hosokami et al., 1992).
Mitosis Inhibition in Plant Cells
The benzamide series, including variations with N-(1,1-dimethylpropynyl) substitution, demonstrates potent and selective inhibition of mitosis in plant cells. This research underlines the compound's potential use in agricultural science, particularly in the development of herbicides or growth regulators that target cell division in plants (Merlin et al., 1987).
Biodistribution for Malignant Melanoma Diagnosis
N-(2-diethylaminoethyl)-4-iodobenzamide and its analogs have shown excellent potential as agents for malignant melanoma diagnosis using SPECT imaging. This application highlights the compound's importance in the field of diagnostic radiopharmacy, offering insights into its biodistribution and potential for improving melanoma detection (Auzeloux et al., 1999).
特性
IUPAC Name |
N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-5-21(6-2)16-10-8-15(9-11-16)20-19(22)14-7-12-17(23-3)18(13-14)24-4/h7-13H,5-6H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGQFKTZIOJDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

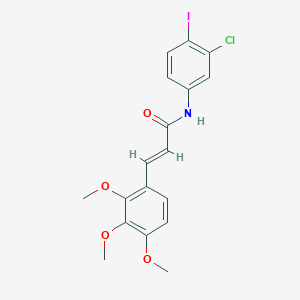
![Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate](/img/structure/B2774893.png)

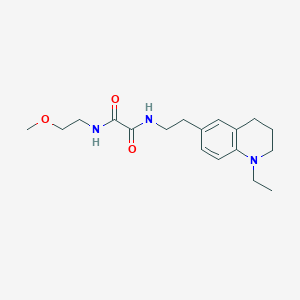

![1-[(4-cyclohexaneamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2774902.png)
